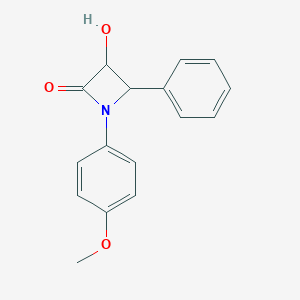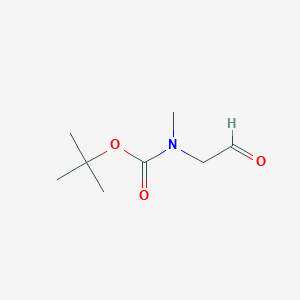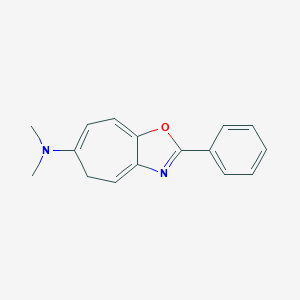![molecular formula C₂₃H₃₃N₃O₄ B104853 tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate CAS No. 709031-43-6](/img/structure/B104853.png)
tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate, also known as Tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate, is a useful research compound. Its molecular formula is C₂₃H₃₃N₃O₄ and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diabetes Mellitus Type 2 Treatment
Boc-Saxagliptin is a key intermediate in the synthesis of Saxagliptin , a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus (T2DM) . It enhances the body’s ability to lower blood sugar levels when they are elevated by increasing the release of insulin and decreasing the release of glucagon.
Pharmaceutical Synthesis
The compound serves as an important intermediate in the pharmaceutical synthesis of Saxagliptin . Its synthesis involves several steps, including reductive amination and protection of amino groups, which are crucial for the large-scale production of the drug.
Biotechnological Research
In biotechnology, Boc-Saxagliptin’s synthesis pathway provides insights into enzyme-catalyzed reactions versus chemical synthesis . This knowledge can be applied to optimize other biotechnological processes that require similar synthetic routes.
Chemical Research
The chemical properties of Boc-Saxagliptin, such as its stereochemistry and reactivity, are subjects of ongoing research . Understanding these properties is essential for developing new methods of synthesis and for quality control during production.
Enzyme Inhibition Studies
Boc-Saxagliptin is used in studies to understand the inhibition mechanisms of DPP-4 inhibitors . This research can lead to the development of new drugs with improved efficacy and safety profiles.
Analytical Method Development
This compound is utilized in the development of analytical methods for detecting and quantifying Saxagliptin and its impurities in pharmaceutical formulations . These methods are critical for ensuring the safety and efficacy of the medication.
Industrial Application
The synthesis of Boc-Saxagliptin has been optimized for industrial application, highlighting the potential for large-scale production with high yield and low cost . This makes it a valuable compound for the pharmaceutical industry.
Educational Resource
Lastly, the synthesis and applications of Boc-Saxagliptin serve as an educational resource for chemistry and pharmacology students, illustrating the practical applications of organic synthesis and drug design .
Mecanismo De Acción
Target of Action
Boc-Saxagliptin, also known as Saxagliptin, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) .
Mode of Action
As a DPP-4 inhibitor , Boc-Saxagliptin works by affecting the action of natural hormones in the body called incretins . It forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . By inhibiting DPP-4, it slows down the breakdown of incretin hormones, increasing the level of these hormones in the body .
Biochemical Pathways
The increased levels of incretin hormones, as a result of DPP-4 inhibition, augment glucose-dependent insulin secretion . This leads to an increase in insulin levels and a decrease in glucagon levels , which in turn helps to regulate blood glucose levels.
Pharmacokinetics
Boc-Saxagliptin is orally absorbed and can be administered with or without food . The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 27 hours, supporting a once-daily dosing regimen . It is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance . No clinically meaningful differences in saxagliptin or 5-hydroxy saxagliptin pharmacokinetics have been detected in patients with hepatic impairment . Dose reduction is recommended in patients with moderate or severe renal impairment due to greater systemic exposure .
Result of Action
The primary result of Boc-Saxagliptin’s action is the improvement of glycemic control in patients with type 2 diabetes mellitus . It increases postprandial β-cell responsiveness to glucose, resulting in higher insulin and C-peptide levels and reduced postprandial glucose (PPG), fasting plasma glucose (FPG) and HbA1c levels .
Action Environment
The action of Boc-Saxagliptin can be influenced by environmental factors such as the presence of other medications. For instance, when coadministered with strong CYP inhibitors, the dose of saxagliptin should be limited to 2.5 mg once daily due to increased saxagliptin exposure . Additionally, the efficacy of Boc-Saxagliptin can be affected by the patient’s renal function, with dose adjustments recommended for those with moderate or severe renal impairment .
Propiedades
IUPAC Name |
tert-butyl N-[2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxy-1-adamantyl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O4/c1-21(2,3)30-20(28)25-18(19(27)26-16(11-24)5-15-6-17(15)26)22-7-13-4-14(8-22)10-23(29,9-13)12-22/h13-18,29H,4-10,12H2,1-3H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEAFYQJPRVNIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)N1C(CC2C1C2)C#N)C34CC5CC(C3)CC(C5)(C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate | |
CAS RN |
709031-43-6 |
Source


|
| Record name | tert-butyl {(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hex-2-yl]-1-[3-hydroxyadamantan-1-yl]-2-oxoethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.213.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of Boc-Saxagliptin in the synthesis of Saxagliptin?
A1: Boc-Saxagliptin (tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate) serves as a crucial intermediate in the synthesis of Saxagliptin []. The synthesis involves reacting an intermediate (formula II in the abstract) with a silylating agent and a base, forming a silylated intermediate. This intermediate undergoes dehydration using phosphorus oxychloride and imidazole, yielding Boc-Saxagliptin (formula IV in the abstract). Finally, Boc-Saxagliptin is deprotected in an acidic environment to obtain the desired Saxagliptin (formula I in the abstract) [].
Q2: Why is a silylating agent used in the synthesis of Boc-Saxagliptin?
A2: The abstract mentions that the silylating agent is responsible for introducing a trimethylsilyl group []. This suggests that the silylation step likely serves to protect a specific functional group within the molecule. This protection strategy is common in organic synthesis to prevent unwanted side reactions and ensure the desired reaction pathway is followed.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

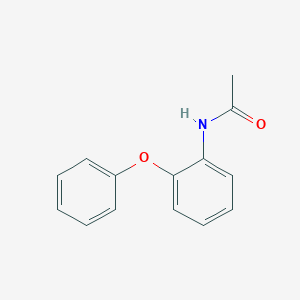

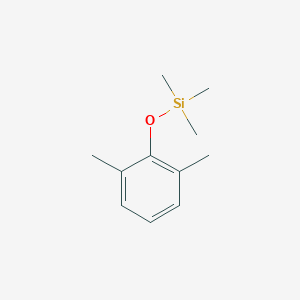
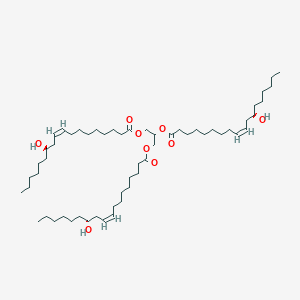


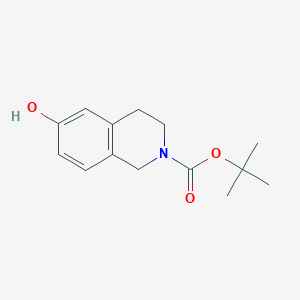

![2-Chloro-1-[2-(methylamino)phenyl]ethanone](/img/structure/B104797.png)

